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For Researchers, Scientists, and Drug Development Professionals

Introduction
Delta-Nonalactone (δ-nonalactone) is a flavoring ingredient widely utilized in the food industry

to impart creamy, coconut-like, and fruity notes. As a naturally occurring or synthetically

produced lactone, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and

Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO

Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels

of intake when used as a flavoring agent.[1][2] This document provides detailed application

notes and experimental protocols for the use of delta-nonalactone in food manufacturing,

catering to researchers and scientists in the field.

Chemical and Physical Properties
Delta-nonalactone, chemically known as 6-butyltetrahydro-2H-pyran-2-one, is a delta-lactone

with a nine-carbon backbone.[2] Its key physicochemical properties are summarized in the

table below.
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Property Value References

Chemical Name

6-butyltetrahydro-2H-pyran-2-

one; 5-Hydroxynonanoic acid

lactone

[2][3]

CAS Number 3301-94-8 [3]

FEMA Number 3356 [3]

Molecular Formula C₉H₁₆O₂ [3]

Molecular Weight 156.22 g/mol [3]

Appearance Colorless to pale yellow liquid [4]

Odor Profile
Creamy, coconut, sweet, milky,

with coumarin-like undertones
[5][6]

Taste Profile

At 10 ppm: creamy, coconut,

lactonic, sweet, and dairy-like

with milky nuances.

[2]

Boiling Point 115-116 °C at 2 mm Hg [3]

Melting Point -26 °C [3]

Density 0.980 - 0.990 g/mL at 20 °C [7]

Refractive Index 1.454 - 1.459 at 20°C [4]

Solubility
Soluble in alcohol; insoluble in

water.
[8]

Natural Occurrence
Delta-nonalactone is found in a variety of food products, contributing to their characteristic

flavor profiles. Its presence has been reported in:

Dairy Products: Butter, milk, and cheese.[9][10]

Meats: Chicken fat, grilled beef, cured pork, and pork fat.[2][10]
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Fruits: Melon, mango, starfruit, and mountain papaya.[2][11]

Beverages: Beer, malt, bourbon whiskey, cognac, rum, and white wine.[2][10]

Other: Black tea and asparagus.[2][11]

Applications in Food Manufacturing
Delta-nonalactone is a versatile flavor ingredient used to enhance or impart specific flavor

characteristics in a wide range of food products.

Recommended Usage Levels
The following table provides typical starting usage levels of delta-nonalactone in various food

applications. It is recommended to optimize the final concentration based on the specific

product matrix and desired flavor profile.
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Food Category Typical Usage Level (ppm) Flavor Contribution

Dairy Products

Yogurt & Flavored Milk 1 - 5
Enhances creaminess and

complements fruit flavors.

Ice Cream & Frozen Desserts 2 - 10

Provides a rich, creamy,

coconut, or vanilla background

note.

Cheese Products 0.5 - 3
Adds subtle creamy and nutty

notes.

Beverages

Fruit Juices (e.g., pineapple,

mango)
0.5 - 2

Boosts tropical and stone fruit

notes.

Carbonated Soft Drinks 1 - 5

Adds a creamy, coconut

character to colas and fruit-

flavored sodas.

Bakery & Confectionery

Cookies, Biscuits, and Cakes 2 - 10
Imparts buttery, creamy, and

coconut notes.

Breakfast Cereals 1 - 5
Enhances milky and nutty

flavors.

Chewing Gum 5 - 20
Provides a long-lasting

creamy, coconut, or fruit flavor.

Hard & Soft Candies 5 - 15
Contributes to coconut, vanilla,

and caramel flavor profiles.

Other Applications

Vanilla & Coconut Flavors
10 - 50 (in the final flavor

concentrate)

Acts as a key component in

creating authentic profiles.

Curry & Savory Sauces 0.1 - 1
Adds a subtle creamy, nutty

background note.
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Experimental Protocols
Protocol for Incorporation of Delta-Nonalactone into a
Food Matrix
This protocol describes a general method for incorporating delta-nonalactone into a liquid

(e.g., beverage) and a solid (e.g., bakery dough) food matrix.

Objective: To achieve a homogeneous distribution of delta-nonalactone in the food product.

Materials:

Delta-nonalactone (food grade)

Ethanol (food grade) or propylene glycol (PG) as a solvent

Food matrix (e.g., beverage base, bakery dough)

Magnetic stirrer and stir bar (for liquids)

Planetary mixer (for solids)

Analytical balance

Procedure:

For Liquid Matrices (e.g., Beverages):

Prepare a stock solution of delta-nonalactone by dissolving a known weight in a specific

volume of food-grade ethanol or propylene glycol. A 1% or 10% (w/v) solution is typically a

good starting point.

Calculate the required volume of the stock solution to achieve the desired final concentration

of delta-nonalactone in the beverage.

While continuously stirring the beverage base with a magnetic stirrer, slowly add the

calculated volume of the stock solution.
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Continue stirring for a minimum of 15-20 minutes to ensure complete homogenization.

Proceed with further processing steps (e.g., pasteurization, carbonation, bottling).

For Solid Matrices (e.g., Bakery Dough):

Prepare a stock solution of delta-nonalactone as described above.

During the mixing of the dough ingredients, add the calculated volume of the delta-
nonalactone stock solution along with the other liquid ingredients (e.g., water, milk, oil).

Mix the dough in a planetary mixer according to the standard recipe to ensure even

distribution of the flavor.

Proceed with the remaining steps of the baking process (e.g., proofing, baking).
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Liquid Matrix Solid Matrix

Prepare Stock Solution
(δ-Nonalactone in Solvent)

Add to Beverage Base
with Stirring

Homogenize

Further Processing

Prepare Stock Solution
(δ-Nonalactone in Solvent)

Add with other liquids
during dough mixing

Homogenize in Mixer

Further Processing
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Product Preparation
(with and without δ-Nonalactone)

Storage at various
Temperatures and RH

Sample Withdrawal
at Time Intervals

Quantitative Analysis
(GC-MS)

Sensory Evaluation
(Triangle Test / QDA)

Data Analysis
(Degradation Kinetics)

Shelf-life Determination
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Cyclopentanone + n-Valeraldehyde

One-Pot Aldol Condensation
& Hydrogenation (Pd/C, H₂, NaOH)

2-Pentylcyclopentanone

Baeyer-Villiger Oxidation
(Peroxyacid)

Crude δ-Nonalactone

Purification
(Fractional Distillation)

Food-Grade δ-Nonalactone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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